molecular formula C18H18N2OS2 B11057095 N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11057095
M. Wt: 342.5 g/mol
InChI Key: TVZIXGFEYCAYOA-UHFFFAOYSA-N
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Description

N~1~-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable halide (e.g., 2-bromo-1-ethylbenzene) in the presence of a base (e.g., potassium carbonate) to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether with an acylating agent (e.g., acetyl chloride) to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-Phenyl)-2-[(6-Methyl-1,3-Benzothiazol-2-yl)Sulfanyl]Acetamide: Similar structure but lacks the ethyl group on the phenyl ring.

    N~1~-(2-Ethylphenyl)-2-[(1,3-Benzothiazol-2-yl)Sulfanyl]Acetamide: Similar structure but lacks the methyl group on the benzothiazole ring.

Uniqueness

N~1~-(2-ETHYLPHENYL)-2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the ethyl group on the phenyl ring and the methyl group on the benzothiazole ring, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N2OS2/c1-3-13-6-4-5-7-14(13)19-17(21)11-22-18-20-15-9-8-12(2)10-16(15)23-18/h4-10H,3,11H2,1-2H3,(H,19,21)

InChI Key

TVZIXGFEYCAYOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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